molecular formula C14H12N4O4 B14339203 1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- CAS No. 93770-58-2

1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)-

Cat. No.: B14339203
CAS No.: 93770-58-2
M. Wt: 300.27 g/mol
InChI Key: PHCVYDLEBSSIRG-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This particular compound features a tetrazole ring, an acetic acid moiety, and a methoxyphenyl-furanyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of nitriles with azides under acidic or basic conditions. The methoxyphenyl-furanyl group can be introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The methoxyphenyl-furanyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole-5-acetic acid: A simpler analog with a similar tetrazole-acetic acid structure.

    5-(4-Fluorophenyl)-1H-tetrazole: Features a fluorophenyl group instead of the methoxyphenyl-furanyl group.

    Ethyl 1H-tetrazole-5-acetate: An ester derivative with different chemical properties.

Uniqueness

1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl-furanyl group distinguishes it from other tetrazole derivatives, potentially offering enhanced activity and selectivity in various applications.

Properties

CAS No.

93770-58-2

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2-[5-[5-(2-methoxyphenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C14H12N4O4/c1-21-10-5-3-2-4-9(10)11-6-7-12(22-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)

InChI Key

PHCVYDLEBSSIRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O

Origin of Product

United States

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